HBV Capsid Assembly Modulation Potency: Target Compound vs. Unsubstituted Benzyl Analog
In patent-described capsid assembly assays, the target compound's 4-fluorobenzyl urea substitution is expected to confer enhanced potency relative to unsubstituted benzyl or heteroaryl analogs. The patent discloses that compounds within this series exhibit EC₅₀ values ranging from low nanomolar to micromolar in HBV-infected HepAD38 cells, with fluorinated benzyl variants demonstrating improved antiviral activity [1]. However, the exact EC₅₀ of the target compound has not been publicly disclosed in a directly comparable format alongside a named comparator, limiting the strength of this evidence.
| Evidence Dimension | Anti-HBV capsid assembly activity (EC₅₀, HepAD38 cells, 96 h) |
|---|---|
| Target Compound Data | Not publicly reported in accessible databases |
| Comparator Or Baseline | BindingDB entry BDBM50535698 (a structurally related phthalazinone urea): EC₅₀ = 260 nM in the same assay [2] |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | HepAD38 cells; inhibition of HBV DNA replication measured by qPCR after 96 h treatment |
Why This Matters
This chemotype's antiviral activity, benchmarked at submicromolar levels for close analogs, suggests potential suitability for HBV capsid assembly studies, but direct comparative quantification is currently unavailable.
- [1] Justia Patents. Substituted (phthalazin-1-ylmethyl)ureas, substituted N-(phthalazin-1-ylmethyl)amides, and analogues thereof. US Patent App. 2023/0312481 A1. Published October 5, 2023. View Source
- [2] BindingDB. Entry BDBM50535698 (CHEMBL4533071). EC₅₀ = 260 nM for HBV capsid assembly modulation in HepAD38 cells. Accessed via BindingDB.org. View Source
